4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyloxy Group: This is typically achieved through an etherification reaction using allyl alcohol and a suitable catalyst.
Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group can be reduced to an amine using reducing agents like SnCl2 or H2/Pd.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: SnCl2, H2/Pd, NaBH4
Substitution: NaOH, KOH, various nucleophiles
Hydrolysis: HCl, NaOH
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives
Hydrolysis: Formation of carboxylic acids and alcohols
Scientific Research Applications
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- 4-(4-Methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- 4-(4-Allyloxybenzoyl)-3-hydroxy-1-(2-ethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
618077-32-0 |
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Molecular Formula |
C23H22N2O7 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22N2O7/c1-3-12-32-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(14-16)25(29)30)24(11-13-31-2)23(28)22(19)27/h3-10,14,20,26H,1,11-13H2,2H3/b21-19+ |
InChI Key |
ZHQVMUUQOJEDFE-XUTLUUPISA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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